4-[2-(3-Hydroxybenzoyl)hydrazinyl]-4-oxobutanoic acid
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Overview
Description
4-[2-(3-Hydroxybenzoyl)hydrazinyl]-4-oxobutanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a hydrazinyl group attached to a hydroxybenzoyl moiety, which is further connected to an oxobutanoic acid chain. Its unique structure allows it to participate in diverse chemical reactions and makes it a valuable subject for research in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-Hydroxybenzoyl)hydrazinyl]-4-oxobutanoic acid typically involves the following steps:
Formation of 3-Hydroxybenzoyl Hydrazine: This intermediate is prepared by reacting 3-hydroxybenzoic acid with hydrazine hydrate under reflux conditions.
Condensation Reaction: The 3-hydroxybenzoyl hydrazine is then reacted with succinic anhydride in the presence of a suitable solvent like acetic acid to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3-Hydroxybenzoyl)hydrazinyl]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 3-hydroxybenzaldehyde or 3-hydroxybenzoic acid derivatives.
Reduction: Formation of alcohol derivatives of the original compound.
Substitution: Formation of substituted hydrazine derivatives.
Scientific Research Applications
4-[2-(3-Hydroxybenzoyl)hydrazinyl]-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-[2-(3-Hydroxybenzoyl)hydrazinyl]-4-oxobutanoic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as hydrolases and oxidoreductases.
Pathways Involved: The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and altering metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic Acid: Shares the hydroxybenzoyl moiety but lacks the hydrazinyl and oxobutanoic acid groups.
3-Hydroxybenzoic Acid: Similar structure but with the hydroxy group in a different position.
4-(2-(2-Hydroxybenzoyl)hydrazinyl)benzoic Acid: Similar hydrazinyl and hydroxybenzoyl groups but with a different acid chain.
Uniqueness
4-[2-(3-Hydroxybenzoyl)hydrazinyl]-4-oxobutanoic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-[2-(3-hydroxybenzoyl)hydrazinyl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c14-8-3-1-2-7(6-8)11(18)13-12-9(15)4-5-10(16)17/h1-3,6,14H,4-5H2,(H,12,15)(H,13,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHMMMDHJKHAMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)NNC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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